N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]naphthalene-1-carbohydrazide
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Overview
Description
N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-1-NAPHTHOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a furyl ring, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-1-NAPHTHOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol.
Hydrazination: The ester is then subjected to hydrazination to form the corresponding hydrazide.
Cyclization: The hydrazide undergoes cyclization to form the furyl ring.
Bromination: The furyl ring is then brominated to introduce the bromine atom.
Condensation: Finally, the brominated furyl compound is condensed with 1-naphthohydrazide to form the target compound
Chemical Reactions Analysis
N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-1-NAPHTHOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases
Scientific Research Applications
N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-1-NAPHTHOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antiviral agent, particularly against tobacco mosaic virus.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-1-NAPHTHOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in viral replication and tumor growth. It achieves this by binding to the active sites of these enzymes, thereby preventing their normal function .
Comparison with Similar Compounds
N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-1-NAPHTHOHYDRAZIDE can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a chlorophenyl group and has shown antiviral activity.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a bromophenyl group and has been studied for its antimicrobial properties.
Imidazo[2,1-b]thiazoles: These compounds have shown antiviral and cytotoxic activities and contain similar heterocyclic structures.
Properties
Molecular Formula |
C22H14BrClN2O2S |
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Molecular Weight |
485.8 g/mol |
IUPAC Name |
N-[(E)-[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H14BrClN2O2S/c23-20-12-16(28-22(20)29-17-10-8-15(24)9-11-17)13-25-26-21(27)19-7-3-5-14-4-1-2-6-18(14)19/h1-13H,(H,26,27)/b25-13+ |
InChI Key |
HUYMXCCCPBIPBR-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br |
Origin of Product |
United States |
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